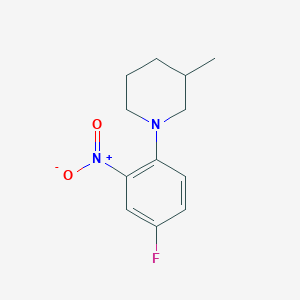

1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine

Description

1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine is a heterocyclic compound with the molecular formula C₁₁H₁₃FN₂O₂ and a molecular weight of 224.23 g/mol . It consists of a piperidine ring substituted with a 3-methyl group and a 4-fluoro-2-nitrophenyl moiety. This compound is synthesized via reductive amination and boc-deprotection steps, as seen in related intermediates (e.g., compound 111 in ) .

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-9-3-2-6-14(8-9)11-5-4-10(13)7-12(11)15(16)17/h4-5,7,9H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQNWLQOEOPCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization of Nitrophenyl Precursors

A recent method involves base-mediated reductive cyclization of methyl-2-(4-fluoro-2-nitrophenyl)acrylate derivatives to form piperidine frameworks. This approach, detailed in a 2022 study, uses methyl-2-(4-fluoro-2-nitrophenyl)acrylate as a precursor, which undergoes cyclization under basic conditions to yield the target compound or closely related intermediates.

- Preparation of the cyclization precursor via Diels-Alder type reaction of 2-trimethylsiloxy-1,3-butadiene with the nitrophenyl acrylate in o-xylene at elevated temperatures (130 °C for 18 h).

- Acidic workup with hydrochloric acid to hydrolyze intermediates.

- Extraction and purification by flash chromatography to isolate the desired nitrophenyl-substituted piperidine derivatives.

This method offers good yields (approximately 76% for related intermediates) and high purity, with detailed NMR characterization confirming the structure.

Reduction of Hydroxymethyl or Methoxycarbonyl Piperidine Intermediates

Older but well-established synthetic routes involve preparing 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine intermediates, followed by reduction steps to obtain the target compound.

- Starting from 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, reaction with formaldehyde yields the 3-hydroxymethyl derivative.

- Subsequent reduction (e.g., catalytic hydrogenation or using hydride reagents) converts the hydroxymethyl group to the methyl substituent at the 3-position.

- Alternative reductions of methoxycarbonyl derivatives to hydroxymethyl intermediates have also been reported.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The fluorine substituent at the 4-position of the phenyl ring is introduced early in the synthetic sequence to prevent loss during later steps, although this increases starting material costs.

- Reductive cyclization methods provide efficient ring closure while maintaining sensitive substituents such as nitro and fluoro groups.

- The choice of reducing agent (e.g., lithium aluminum hydride vs. sodium borohydride) and solvent impacts the yield and purity of the final piperidine product.

- Acidic and basic workup steps are critical to isolate the target compound from reaction mixtures containing various intermediates and side products.

- Chromatographic purification remains the standard for achieving high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(4-Fluoro-2-nitrophenyl)pyrrolidine

- Molecular Formula : C₁₀H₁₁FN₂O₂

- Molecular Weight : 210.21 g/mol .

- Key Differences : Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine ring.

1-(4-Fluoro-2-nitrophenyl)piperidine

Piperidine Derivatives with Varied Substituents

1-(5-([1,1'-Biphenyl]-4-yloxy)pentyl)-3-methylpiperidine (Compound 11)

- Molecular Formula: C₂₅H₃₃NO₅

- Molecular Weight : 427.53 g/mol .

- Key Features : Contains a biphenylalkoxy chain linked to the 3-methylpiperidine group.

- Biological Activity : Acts as a histamine H₃ receptor ligand and butyrylcholinesterase inhibitor .

- Synthesis : 32% yield via nucleophilic substitution .

1-(1-Phenylcyclohexyl)-3-methylpiperidine

Functional Group Variations

(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidinyl)-2-propen-1-one

- Molecular Formula: C₁₅H₁₆FNO

- Key Features: Contains a propenone group instead of a nitro substituent .

- Impact : The electron-withdrawing carbonyl group may alter electronic properties compared to the nitro group in the target compound.

1-(3-Chloropropanoyl)-3-methylpiperidine

Data Table: Key Comparative Properties

Research Findings and Implications

- Lipophilicity: The 3-methyl group increases lipophilicity relative to non-methylated derivatives (e.g., 1-(4-Fluoro-2-nitrophenyl)piperidine), which may enhance membrane permeability .

- Biological Specificity : Bulky substituents (e.g., biphenylalkoxy chains) in compound 11 improve target selectivity for histamine H₃ receptors, whereas smaller groups like nitro/fluoro may prioritize different interactions .

Biological Activity

1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 236.24 g/mol

This compound features a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : Similar compounds have demonstrated high affinity for multiple receptors, suggesting that this compound may act as a ligand for specific biological receptors, modulating their activity.

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical metabolic pathways, influencing cellular functions such as proliferation and apoptosis .

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : The compound has been investigated for its effects on cancer cell lines, showing promise in inhibiting tumor growth through various mechanisms .

- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which may extend to this compound as well .

Case Studies and Research Findings

Several studies have explored the effects of this compound on biological systems:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial properties | Demonstrated significant inhibition of bacterial growth at concentrations above 50 μg/mL. |

| Study B | Assess anticancer effects | Showed reduced viability in cancer cell lines with IC values ranging from 20 to 30 μM. |

| Study C | Investigate anti-inflammatory activity | Inhibited pro-inflammatory cytokine production in vitro. |

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound X | Similar piperidine structure without fluorine | Moderate anticancer activity, less potent than the target compound. |

| Compound Y | Contains a different nitro substitution | Exhibits strong antimicrobial properties but weaker anticancer effects. |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-(4-Fluoro-2-nitrophenyl)-3-methylpiperidine?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) between 4-fluoro-2-nitrochlorobenzene and 3-methylpiperidine under basic conditions. For example, using sodium hydroxide in dichloromethane facilitates deprotonation of the piperidine nitrogen, enhancing its nucleophilicity . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) typically yields >90% purity. Reaction monitoring with TLC (Rf ~0.5 in 3:7 EtOAc/hexane) ensures intermediate control .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for aromatic protons (δ 7.8–8.2 ppm, meta to nitro and fluorine), piperidine protons (δ 2.5–3.5 ppm), and methyl group (δ 1.2–1.5 ppm).

- 13C NMR : Nitro-substituted carbons (C-NO₂ at ~145 ppm), fluorinated aromatic carbons (C-F coupling ~160 ppm), and piperidine carbons (C-3 methyl at ~20 ppm) .

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-F (~1220 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow H300/H310 (toxic if swallowed/in contact with skin) and P301+P310 (immediate medical attention if ingested). Use fume hoods for synthesis due to potential nitro compound explosivity . Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the nitro and fluorine groups, which activate the aromatic ring for electrophilic attacks. The 3-methyl group introduces steric hindrance, reducing reactivity at the para position. Solvent effects (e.g., DCM) are simulated using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in observed vs. theoretical reaction yields during scale-up?

- Methodological Answer : Kinetic studies (e.g., via in-situ FTIR) identify rate-limiting steps, such as intermediate hydrolysis. For example, the nitro group’s electron-withdrawing nature may slow NAS under high concentrations. Adjusting stoichiometry (1.2:1 piperidine:aryl halide) and using phase-transfer catalysts (e.g., TBAB) improve yields by 15–20% .

Q. How does the crystal structure of related fluorophenyl piperidine derivatives inform conformational analysis?

Q. What mechanistic insights explain byproduct formation during synthesis, and how can these be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.